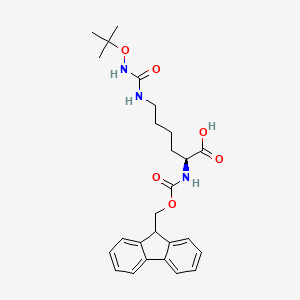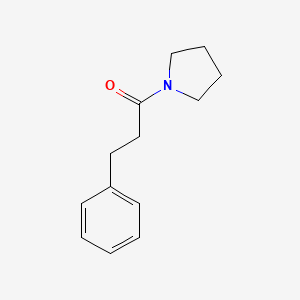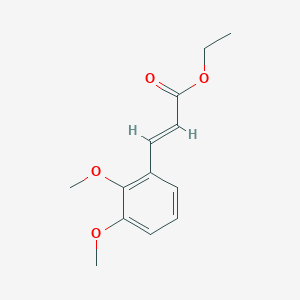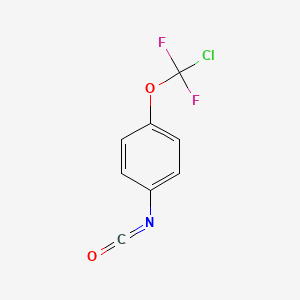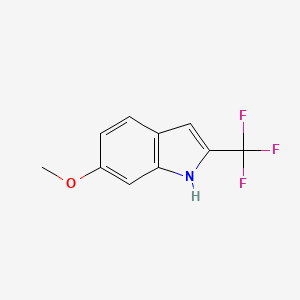
6-Methoxy-2-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(trifluoromethyl)-1H-indole, also known as 6-MTFI, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a type of indole derivative and is a member of the isoxazole family of compounds. 6-MTFI has been used in a variety of scientific research applications due to its ability to interact with a number of biochemical and physiological targets.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(trifluoromethyl)-1H-indole has a number of potential applications in scientific research. It has been used as a ligand for the preparation of metal complexes, as a catalyst for organic reactions, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of novel heterocyclic compounds and as an inhibitor of enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-1H-indole is still not fully understood. It is believed that 6-Methoxy-2-(trifluoromethyl)-1H-indole binds to the active site of enzymes and proteins and modulates their activity. It is also believed to interact with other biomolecules such as DNA and RNA and modulate their activity.
Biochemical and Physiological Effects
6-Methoxy-2-(trifluoromethyl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, as well as other biomolecules such as DNA and RNA. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Methoxy-2-(trifluoromethyl)-1H-indole in laboratory experiments has a number of advantages. It is a relatively stable compound and can be easily synthesized from commercially available starting materials. It is also relatively non-toxic and has a low environmental impact. However, the use of 6-Methoxy-2-(trifluoromethyl)-1H-indole in laboratory experiments is limited by its high cost and the difficulty in obtaining it in large quantities.
Direcciones Futuras
The future directions for 6-Methoxy-2-(trifluoromethyl)-1H-indole research include the development of new synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action. Additionally, further research is needed to determine the biochemical and physiological effects of 6-Methoxy-2-(trifluoromethyl)-1H-indole and to identify potential new therapeutic targets. Finally, research is needed to identify new uses for 6-Methoxy-2-(trifluoromethyl)-1H-indole in laboratory experiments, such as its use as a fluorescent probe for the detection of biomolecules.
Métodos De Síntesis
6-Methoxy-2-(trifluoromethyl)-1H-indole can be synthesized from commercially available starting materials such as 4-methoxybenzaldehyde and trifluoromethyl iodide. The synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole involves a two-step process. In the first step, the aldehyde is reacted with trifluoromethyl iodide in the presence of an acid catalyst to form the corresponding trifluoromethyl ketone. The second step involves the condensation of the trifluoromethyl ketone with an amine to form the desired product. The reaction conditions for the synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole are mild and the product can be isolated in high yields.
Propiedades
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-3-2-6-4-9(10(11,12)13)14-8(6)5-7/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISIGUOYBWIOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)-1h-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
